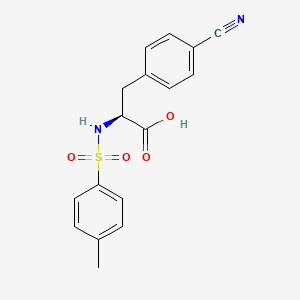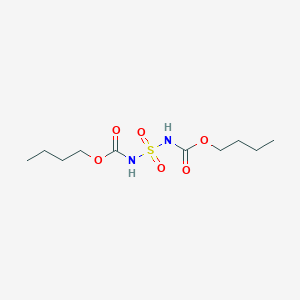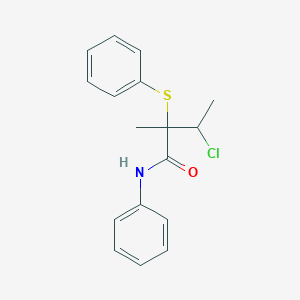
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a methyl group, and a phenylsulfanyl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-Chloro-2-methylphenol and 2-Chloro-2-methylbutanamide. These intermediates are then subjected to further reactions to introduce the phenyl and phenylsulfanyl groups.
Step 1 Preparation of 3-Chloro-2-methylphenol:
Step 2 Preparation of 2-Chloro-2-methylbutanamide:
Step 3 Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methylphenol: Shares the chloro and methyl groups but lacks the amide and phenylsulfanyl groups.
2-Chloro-2-methylbutanamide: Contains the chloro and methyl groups but lacks the phenyl and phenylsulfanyl groups.
N-Phenyl-2-(phenylsulfanyl)butanamide: Contains the phenyl and phenylsulfanyl groups but lacks the chloro and methyl groups.
Uniqueness
3-Chloro-2-methyl-N-phenyl-2-(phenylsulfanyl)butanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
83375-47-7 |
|---|---|
Fórmula molecular |
C17H18ClNOS |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
3-chloro-2-methyl-N-phenyl-2-phenylsulfanylbutanamide |
InChI |
InChI=1S/C17H18ClNOS/c1-13(18)17(2,21-15-11-7-4-8-12-15)16(20)19-14-9-5-3-6-10-14/h3-13H,1-2H3,(H,19,20) |
Clave InChI |
SYJFWKAMLXAGNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C(=O)NC1=CC=CC=C1)SC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


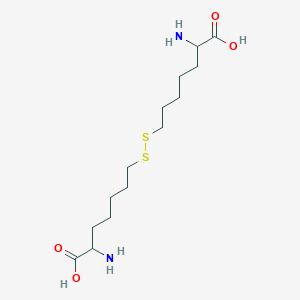
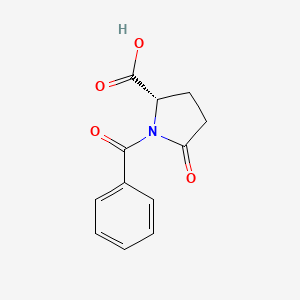
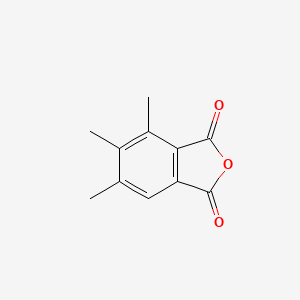
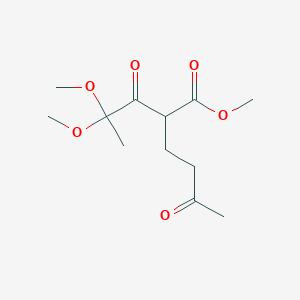

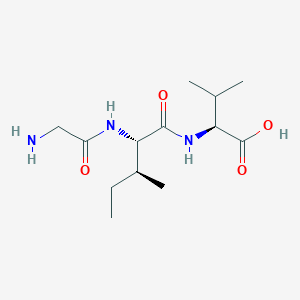
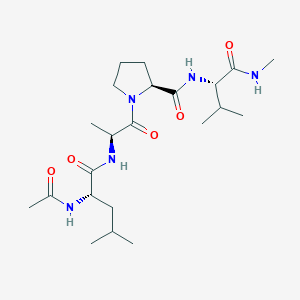

![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
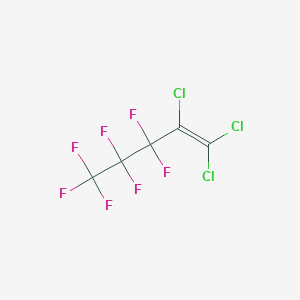
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)
